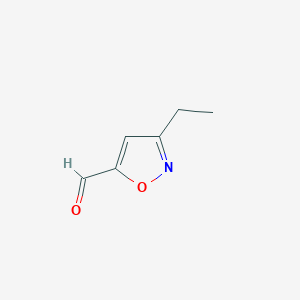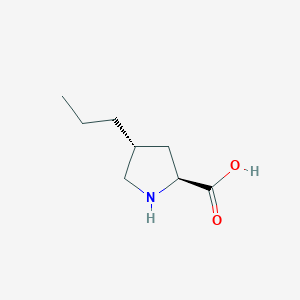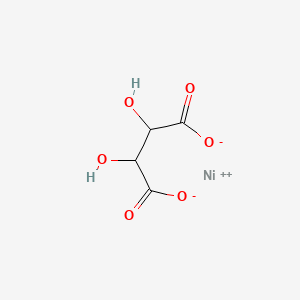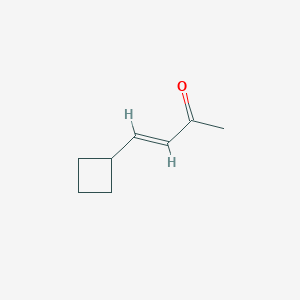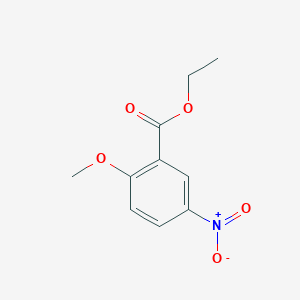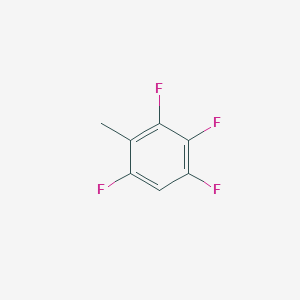
2,3,4,6-Tetrafluorotoluene
Übersicht
Beschreibung
2,3,4,6-Tetrafluorotoluene is a chemical compound with the molecular formula C7H4F4 . It is also known as 2,3,4,6-Tetrafluorotoluene in English and 2,3,4,6-四氟甲苯 in Chinese .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetrafluorotoluene consists of a toluene (methylbenzene) ring where four of the hydrogen atoms have been replaced by fluorine atoms .Chemical Reactions Analysis
Penta-, tetra-, tri-, and difluorobenzenes, including 2,3,4,6-Tetrafluorotoluene, undergo direct arylation with a wide range of arylhalides in high yield. Inverse reactivity is observed compared to the common electrophilic aromatic substitution pathway since electron-deficient, C-H acidic arenes react preferentially .Physical And Chemical Properties Analysis
2,3,4,6-Tetrafluorotoluene has a molecular weight of 164.1003 . It has a boiling point of 125-126 °C and a density of 1.347 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
1. Nucleobase Analogues in Peptide Nucleic Acids
2,4-Difluorotoluene, a variant of 2,3,4,6-Tetrafluorotoluene, has been used as a nonpolar isostere of thymidine. This compound helps in studying hydrogen bonding in nucleic acid recognition and interactions with polymerases. It's specifically evaluated in peptide nucleic acids designed for triple helical recognition of RNA, illustrating the ability of fluorine in non-canonical base pairing and providing insights into RNA recognition (Kumar & Rozners, 2021).
2. In Organometallic Chemistry
Perfluorotoluene reacts with sodium cyclopentadienide and sodium hydride to form various cyclopentadiene compounds, indicating its role in organometallic chemistry. These compounds are then used to create metal complexes with different transition metals, showing the versatility of perfluorotoluene derivatives in synthesizing organometallic complexes (Deck, McCauley, & Slebodnick, 2006).
3. Spectroscopy and Molecular Interaction Studies
Studies on difluorotoluene's microwave rotational spectra contribute to understanding molecular interactions and internal rotation. These findings are crucial for molecular spectroscopy and help in understanding the physical properties of molecules like 2,3,4,6-Tetrafluorotoluene (Maiti, Jaman, & Nandi, 1996).
4. Environmental Impact and Atmospheric Chemistry
The photolysis lifetimes of difluorotoluenes in the Earth's atmosphere have been estimated using photoabsorption cross sections. This research is significant for understanding the environmental impact and behavior of such compounds in atmospheric chemistry (Barbosa et al., 2016).
5. Role in DNA Replication and Polymerase Activities
Difluorotoluene, related to 2,3,4,6-Tetrafluorotoluene, is used as a tool to study DNA replication fidelity. Despite being a nonpolar molecule, it is replicated by DNA polymerase enzymes, providing insights into the non-essential nature of hydrogen bonds in DNA replication (Goodman, 1997).
Safety And Hazards
2,3,4,6-Tetrafluorotoluene is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if inhaled, swallowed, or in contact with skin .
Relevant Papers One relevant paper is titled “Fluorocarbon-aluminium compounds. V. Reactions of some fluorotoluene compounds with lithium tetrahydroaluminate” published in the Australian Journal of Chemistry . The paper discusses the reaction of α-bromo-2,3,4,5,6-pentafluorotoluene with lithium tetrahydroaluminate to yield 2,3,5,6-tetrafluorotoluene .
Eigenschaften
IUPAC Name |
1,2,3,5-tetrafluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMNQJQGZZQXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590729 | |
| Record name | 1,2,3,5-Tetrafluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetrafluorotoluene | |
CAS RN |
80427-49-2 | |
| Record name | 1,2,3,5-Tetrafluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)


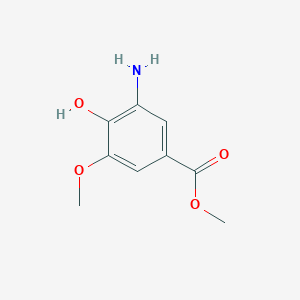

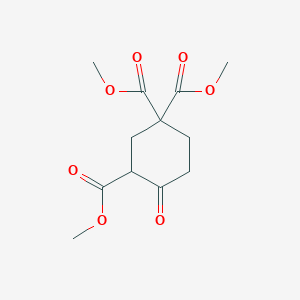

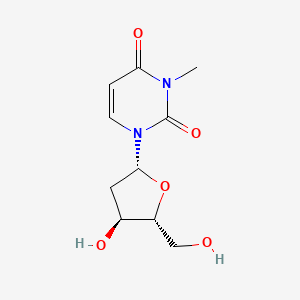
![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)
